3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 It is characterized by the presence of a pyrazole ring substituted with difluoromethyl and iodine groups, and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and iodine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent steps include the introduction of the difluoromethyl group via fluorination reactions and the iodination of the pyrazole ring. The final step involves the attachment of the butanoic acid side chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine group or the reduction of the pyrazole ring.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, reduction may produce deiodinated derivatives, and substitution reactions can result in various substituted pyrazole compounds.
Scientific Research Applications
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and iodine substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
- 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid
Uniqueness
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butanoic acid side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(2-6(14)15)13-7(8(9)10)5(11)3-12-13/h3-4,8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHTQYNYKFHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C(=C(C=N1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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